(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile
Brand Name: Vulcanchem
CAS No.: 2167917-90-8
VCID: VC2779087
InChI: InChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H
SMILES: C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N
Molecular Formula: C11H5N3S
Molecular Weight: 211.24 g/mol

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile

CAS No.: 2167917-90-8

Cat. No.: VC2779087

Molecular Formula: C11H5N3S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile - 2167917-90-8

Specification

CAS No. 2167917-90-8
Molecular Formula C11H5N3S
Molecular Weight 211.24 g/mol
IUPAC Name 2-(thieno[2,3-b]pyridin-2-ylmethylidene)propanedinitrile
Standard InChI InChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H
Standard InChI Key GCFYFBVMLLHJHU-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N
Canonical SMILES C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile consists of a thieno[2,3-b]pyridine core with an attached malononitrile group via a methylene bridge. This structure creates a complex fused bicyclic system that incorporates both sulfur and nitrogen atoms, contributing to its unique chemical reactivity and biological profile.

The thieno[2,3-b]pyridine component features a thiophene ring fused with a pyridine ring, creating a planar aromatic system. The malononitrile group (–CH=C(CN)2) is attached at the 2-position of the thiophene ring, resulting in an extended conjugated system that influences the compound's electronic properties and reactivity.

Synthesis Methods

Several approaches have been developed for the synthesis of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile and related derivatives. The most common methods involve condensation reactions between thieno[2,3-b]pyridine precursors and malononitrile.

Condensation Reaction Approach

The primary synthetic route for preparing (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile typically involves a condensation reaction between a thieno[2,3-b]pyridine derivative (typically an aldehyde derivative) and malononitrile in the presence of a suitable catalyst. This reaction is generally performed under reflux conditions in ethanol until completion, which can be monitored using thin-layer chromatography (TLC).

The general synthetic pathway involves:

  • Preparation of the thieno[2,3-b]pyridine precursor

  • Condensation with malononitrile

  • Isolation and purification of the product through cooling, precipitation by water addition, filtration, and recrystallization

Alternative Synthesis Approaches

While the condensation reaction is the most common approach, alternative methods have been reported in the literature for synthesizing related thieno[2,3-b]pyridine derivatives. These may include Knoevenagel condensations under microwave conditions, which have been applied to similar heterocyclic systems.

For instance, research by Mendoza et al. demonstrated microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives through Knoevenagel condensation, which could potentially be adapted for the synthesis of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile.

Biological Activities

Other Biological Activities

Beyond its anticancer potential, compounds containing the thieno[2,3-b]pyridine scaffold have demonstrated various biological activities, including:

  • Anti-inflammatory properties

  • Analgesic effects

  • Potential antimicrobial activity

The presence of the malononitrile group enhances these biological properties through its electron-withdrawing characteristics and ability to interact with biological targets. According to research findings, these compounds may also possess additional pharmacological effects that make them candidates for further investigation in drug discovery programs.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile. Table 2 compares some of these related compounds.

Table 2: Comparison of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrileC11H5N3S211.24 g/molReference structure
Thieno[2,3-b]pyridin-2-ylmethanolC8H7NOS165.21 g/molContains hydroxymethyl group instead of malononitrile group
Thieno(2,3-b)pyridineC7H5NS135.19 g/mol*Base scaffold without malononitrile attachment
2-(Thiophen-2-yl)malononitrileC8H4N2S160.20 g/molContains thiophen-2-yl instead of thieno[2,3-b]pyridin-2-yl

*Estimated based on molecular formula

Each of these variations influences the biological activity and potential applications of these compounds in medicinal chemistry. The differences primarily lie in the nitrogen content and specific functional groups attached to the core structure.

Pharmacological Comparison

The biological activities of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can be compared with related thieno-pyridine derivatives. For instance, certain thieno[2,3-b]quinoline derivatives have demonstrated antimicrobial properties in evaluation studies.

Similarly, selenium-containing analogs (selenophenopyridines) have been reported to exhibit antimicrobial, antioxidant, and other biological activities, suggesting that modifying the heteroatom in the core structure can tune the biological profile of these compounds.

Research Applications

Medicinal Chemistry Applications

The unique structure and promising biological activities of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile make it a valuable scaffold for medicinal chemistry applications. Some of these applications include:

  • Development of anticancer agents targeting microtubule dynamics

  • Design of antimicrobial compounds

  • Synthesis of anti-inflammatory and analgesic agents

  • Creation of lead compounds for further structural optimization

Synthetic Building Blocks

Beyond its direct biological applications, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile serves as an important intermediate for the synthesis of more complex heterocyclic systems. The malononitrile group is particularly valuable as a versatile functional handle for further transformations.

For example, the nitrile groups can undergo various reactions including:

  • Hydrolysis to form carboxylic acids

  • Reduction to form amines

  • Cycloaddition reactions to form fused heterocycles

Future Research Directions

Future research on (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is likely to focus on several key areas:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies could provide valuable insights into the molecular features responsible for the biological activities of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile. By systematically modifying different portions of the molecule, researchers can optimize its pharmacological properties and potentially develop more potent derivatives.

Advanced Synthetic Methodologies

Development of more efficient and environmentally friendly synthetic approaches for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile could facilitate its production on larger scales. Green chemistry approaches, including microwave-assisted synthesis, solvent-free conditions, and the use of reusable catalysts, represent promising directions for future synthetic work.

Expanded Biological Evaluation

While preliminary studies suggest promising biological activities for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile, more extensive biological evaluations are needed to fully understand its mechanism of action and potential therapeutic applications. These evaluations should include:

  • Detailed studies on its interaction with microtubules

  • Assessment of its effects on various cancer cell lines

  • Investigation of its antimicrobial spectrum

  • Evaluation of its pharmacokinetic properties and toxicity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator